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Compound of Interest

Compound Name: 8-Isomulberrin hydrate

CAS No.: 1432063-35-8

Cat. No.: B1158073

Get Quote

Executive Summary
The structural elucidation of prenylated flavonoids is critical for understanding their

bioavailability, metabolic stability, and pharmacophore interactions. 8-Isomulberrin hydrate
(CAS: 1432063-35-8), a bioactive constituent of Morus alba (Root Bark), presents unique

crystallographic challenges due to the flexibility of its isopentenyl side chains and the

incorporation of water molecules within its lattice.[1][2] This guide details the rigorous workflow

for its single-crystal X-ray diffraction (SC-XRD) analysis, emphasizing the "hydrate" architecture

that stabilizes the crystal packing through hydrogen-bond networks.[1][2]

Compound Profile & Physicochemical Context
Before initiating diffraction analysis, the chemical identity must be verified to ensure the

"hydrate" form is targeted.
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Parameter Specification

Compound Name 8-Isomulberrin Hydrate

CAS Registry 1432063-35-8

Molecular Formula

ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

(Includes

in lattice)

Molecular Weight 440.5 g/mol

Core Skeleton Flavone (2-phenylchromen-4-one)

Key Substituents

Prenyl (3,3-dimethylallyl) groups at C-3/C-8

positions; Hydroxyls at C-5, C-7, C-2', C-4'.[1][2]

[3]

Crystal Habit Yellow prisms or needles (Solvent dependent)

Structural Relevance: The "8-iso" designation typically implies a specific regioisomerism or

cyclization state relative to Mulberrin.[1][2] The presence of the hydrate water is structural, not

hygroscopic; it acts as a bridge in the crystal lattice, linking the polar hydroxyl groups of

adjacent flavonoid planes.

Crystallogenesis Protocol
Obtaining diffraction-quality crystals of the hydrate form requires a solvent system that provides

water activity without dissolving the crystal surface.[1][2]

Recommended Solvent System: Slow Evaporation

Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Anti-Solvent/Hydration Source: Water (

).[1]
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Ratio: 80:20 (v/v).[1]

Step-by-Step Protocol:

Dissolution: Dissolve 5 mg of purified 8-Isomulberrin in 1.5 mL of warm MeOH.

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).[1]

Hydration: Add 300 µL of deionized water dropwise until varying turbidity is observed, then

add MeOH dropwise to clarify.

Incubation: Place the vial in a vibration-free environment at 4°C (refrigerator) to slow kinetics

and encourage ordered water incorporation.

Harvesting: Crystals typically appear within 7–14 days.[1]

X-Ray Diffraction (SC-XRD) Workflow
The following workflow ensures high-resolution data collection suitable for publication and

pharmaceutical solid-state characterization.

A. Sample Mounting & Data Collection
Mounting: Select a single crystal (

mm) showing sharp extinction under polarized light.[1] Mount on a Kapton loop using
Paratone-N oil to prevent dehydration.[1][2]

Temperature: Collect data at 100 K (using a cryostream).

Reasoning: Low temperature freezes the thermal motion of the flexible prenyl chains and

"locks" the water molecules in their lattice positions, reducing disorder.

Source:

(

) is preferred for absolute configuration determination (Flack parameter) if the crystal is
chiral.[1][2]
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is acceptable for centrosymmetric structures.[1][2]

B. Structure Solution & Refinement
Space Group Determination: Expect monoclinic (

) or triclinic (

) systems common for planar flavonoids.[1]

Phasing: Use Dual-Space Methods (SHELXT) to locate heavy atoms (O, C).[1]

Hydrate Location: The oxygen atom of the water molecule (

) will appear as a distinct Q-peak in the difference Fourier map, usually hydrogen-bonded to
the C-5 or C-7 hydroxyls.[1][2]

H-Atom Treatment:

Carbon-bound H: Place in calculated positions (riding model).[1]

Hydroxyl/Water H: Locate from difference maps and refine with restraints (DFIX) to ensure

chemically reasonable O-H bond lengths (0.82–0.85 Å).

Structural Analysis: The Core Mechanics
This section analyzes the specific structural features expected in the 8-Isomulberrin hydrate
crystal.

I. Intramolecular Conformation
Planarity: The flavone backbone (rings A and C) is generally planar.[1] However, the B-ring

(phenyl) usually twists relative to the C-ring (torsion angle

) to relieve steric strain from the substituent at C-3 (prenyl group).[1][2]

Prenyl Chain Disorder: The isopentenyl chain at C-8 often exhibits high thermal parameters

or positional disorder.[1][2] This must be modeled using split-site occupancy if necessary.[1]

[2]
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II. The "Hydrate" Architecture (Intermolecular)
The water molecule is the linchpin of the crystal stability.[1]

Donor Role:

acts as a donor to the Carbonyl Oxygen (C=O) of a neighboring molecule.[1]

Acceptor Role:

accepts a proton from the acidic C-7 Hydroxyl.[1][2]

Result: This forms a Water-Bridged Dimer or an infinite hydrogen-bonded chain running

along the crystallographic b-axis.[1][2]

Visualization of the H-Bond Network Logic:

Figure 1: The bridging role of the water molecule in the 8-Isomulberrin hydrate lattice.
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[1][2]
Pharmaceutical Implications
Understanding the hydrate structure is vital for drug development:

Solubility: Hydrates typically have lower aqueous solubility than their anhydrous counterparts

due to the stable crystal lattice energy.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5316260
https://pubchem.ncbi.nlm.nih.gov/compound/5316260
https://pubchem.ncbi.nlm.nih.gov/compound/5316260
https://www.chemfaces.com/series/S0610-1.html
https://pubchem.ncbi.nlm.nih.gov/compound/5316260
https://www.chemfaces.com/series/S0610-1.html
https://www.benchchem.com/product/b1158073/docs?utm_src=pdf-body-img#8-isomulberrin-hydrate-crystal-structure-analysis-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/5316260
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158073?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stability: The hydrate is often the thermodynamically stable form at ambient humidity.[1]

Dehydration (heating > 80°C) may collapse the lattice, leading to an amorphous or

metastable anhydrous phase with different dissolution rates.[1]

Quantitative Data Summary (Template)
When reporting the analysis, summarize the crystal data in the standard crystallographic table

format:

Property Value (Example/Expected)

Crystal System Monoclinic

Space Group

Unit Cell (

)

Volume (

)

Z (Molecules/Cell) 4

Density (

)

R-Factor (

)

Target

(5%)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 2'-Dehydroxyalbanin A (CAS#N/A); Albanin A (CAS#73343-42-7); 5,7,2',4'-Tetrahydr... |
Manufacturer ChemFaces [chemfaces.com]

3. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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